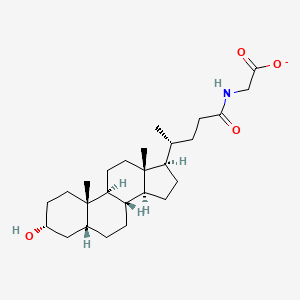
Norsolorinate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norsolorinate(2-) is an organic anion obtained by selective deprotonation of the 2- and 7-hydroxy groups of norsolorinic acid. It is a conjugate base of a norsolorinate(1-).
Scientific Research Applications
Antiproliferative Activity in Cancer Research
Norsolorinic acid, derived from Aspergillus nidulans, has been identified as a compound with significant antiproliferative effects on human cancer cells. Studies have demonstrated its effectiveness in inhibiting the growth of human breast adenocarcinoma MCF-7 cells through the Fas-mediated apoptosis pathway, without involving p53 and p21/WAF1. This suggests a potential application in breast cancer treatment (Wang et al., 2008). Additionally, norsolorinic acid has shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in T24 human bladder cancer cells, also through the Fas/membrane-bound Fas ligand apoptotic pathway (Wang et al., 2008).
Enzymatic and Biochemical Studies
Norsolorinic acid is part of the biosynthetic pathway for aflatoxin B1, a carcinogen produced by certain fungi. Research into norsolorinic acid synthase (NorS) in Aspergillus parasiticus has provided insights into the enzymatic mechanisms behind aflatoxin biosynthesis, with implications for understanding and potentially controlling this toxicological pathway (Watanabe & Townsend, 2002). The understanding of this pathway is vital for developing strategies to mitigate aflatoxin contamination in food products.
Potential Chemopreventive Agent
Despite the demonstrated anticancer potential of norsolorinic acid, some researchers caution against its use as a chemopreventive agent due to potential toxicity and carcinogenic effects. It's emphasized that further pharmacotoxicological, anatomopathological, and epidemiological evidence is needed to substantiate its safety and efficacy in cancer prevention (Wiart, 2012).
Agricultural and Environmental Applications
The study of norsolorinic acid extends beyond medical applications to agriculture and environmental science. For example, its role in the degradation of aflatoxin-producing fungi in crops like almonds has been explored. Understanding the interaction of norsolorinic acid with these fungi can inform strategies for controlling aflatoxin contamination in agriculture (Palumbo et al., 2006).
properties
Product Name |
Norsolorinate(2-) |
|---|---|
Molecular Formula |
C20H16O7-2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-hexanoyl-3,6-dihydroxy-9,10-dioxoanthracene-1,8-diolate |
InChI |
InChI=1S/C20H18O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,21,23-24,27H,2-5H2,1H3/p-2 |
InChI Key |
XIJDBHLQUYAZJI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C2C(=C1[O-])C(=O)C3=C(C2=O)C=C(C=C3[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)
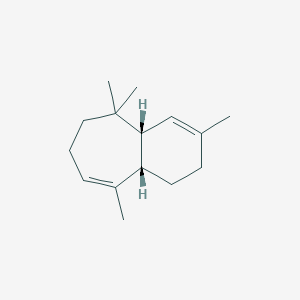
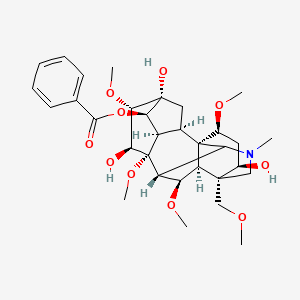

![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)
![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)
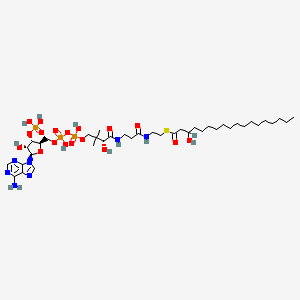
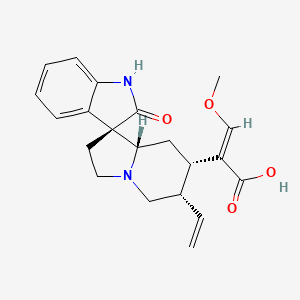
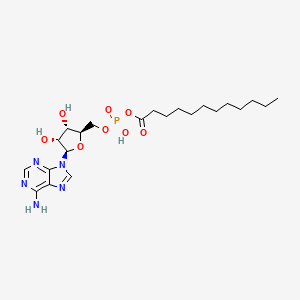
![2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1262616.png)
